molecular formula C13H17NO3 B1382132 tert-Butyl 4-hydroxyisoindoline-2-carboxylate CAS No. 871013-92-2

tert-Butyl 4-hydroxyisoindoline-2-carboxylate

Cat. No. B1382132
CAS RN: 871013-92-2
M. Wt: 235.28 g/mol
InChI Key: KAWGDHUTSZFFIP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-Butyl 4-hydroxyisoindoline-2-carboxylate involves a multi-step reaction . The first step involves the reaction of the starting material with anhydrous potassium carbonate and allyl bromide under ice-cooling . The reaction temperature is raised to 65°C overnight to complete the reaction . The reaction solution is then poured into ice-water, extracted with ethyl, washed with saturated brine, dried over anhydrous sodium sulfate, then concentrated, and purified by column chromatography to obtain the product .


Molecular Structure Analysis

The molecular structure of tert-Butyl 4-hydroxyisoindoline-2-carboxylate is represented by the linear formula C13H17NO3 . It has a molecular weight of 235.28 .


Physical And Chemical Properties Analysis

Tert-butyl 4-hydroxyisoindoline-2-carboxylate is a solid at room temperature . It has a molecular weight of 235.28 . It is soluble in most organic solvents but slightly soluble in water.

Scientific Research Applications

Precursor to Biologically Active Natural Products

This compound serves as a potential precursor for synthesizing biologically active natural products like Indiacen A and Indiacen B. These natural products have been identified to possess various biological activities, which are crucial in the development of new therapeutic agents .

Anti-Cancer Agents

Derivatives of tert-Butyl 4-hydroxyisoindoline-2-carboxylate have been explored for their anti-cancer properties. Research indicates that these derivatives exhibit significant antiproliferative activity against various cancer cell lines, making them promising candidates for the development of novel anti-cancer medications .

Synthesis of Piperazine Derivatives

Piperazine and its derivatives, which can be synthesized from tert-Butyl 4-hydroxyisoindoline-2-carboxylate, are valuable intermediates in the production of a wide range of novel organic compounds. These include amides, sulphonamides, and other bases that are essential in pharmaceutical research and development .

Development of Anticancer Agents

The indole core of tert-Butyl 4-hydroxyisoindoline-2-carboxylate is a key feature in the design of new anticancer agents. Its derivatives have shown a broad spectrum of biological activities, which are extensively studied for their therapeutic potential .

Chemical Modification and Drug Design

The compound’s structure allows for various chemical modifications, making it a versatile building block in drug design. By introducing different functional groups, researchers can create a plethora of compounds with potential pharmacological activities .

Safety and Hazards

The safety information for tert-Butyl 4-hydroxyisoindoline-2-carboxylate indicates that it is classified under the GHS07 category . The hazard statements include H302-H312-H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

tert-butyl 4-hydroxy-1,3-dihydroisoindole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-13(2,3)17-12(16)14-7-9-5-4-6-11(15)10(9)8-14/h4-6,15H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAWGDHUTSZFFIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)C(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-hydroxyisoindoline-2-carboxylate

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